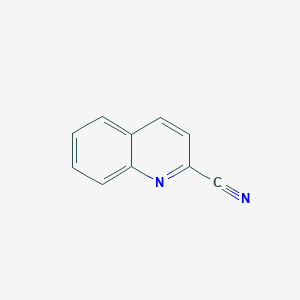

Quinoline-2-carbonitrile

Overview

Description

Quinoline-2-carbonitrile is a nitrogen-containing heterocyclic compound with the molecular formula C10H6N2. It is a derivative of quinoline, which is an important class of compounds known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . This compound is particularly notable for its potential use in the synthesis of various biologically active compounds and its role as an intermediate in organic synthesis .

Mechanism of Action

Target of Action

Quinoline-2-carbonitrile primarily targets tubulin polymerization and histone deacetylases (HDACs) . These targets play a crucial role in cell division and gene expression, respectively.

Mode of Action

This compound interacts with its targets by inhibiting tubulin polymerization, which is essential for cell division, and by inhibiting HDACs, which control gene expression . This dual inhibition results in the disruption of cell division and altered gene expression, leading to cell death .

Biochemical Pathways

The compound affects the Ras/Raf/MEK and PI3K/AkT/mTOR pathways . These signaling cascades are closely connected and regulate survival processes in the cell, such as proliferation, apoptosis, differentiation, and angiogenesis .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of tumor growth through mechanisms such as cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, which is often used in the synthesis of quinoline compounds, is known for its mild and functional group tolerant reaction conditions . This suggests that the compound’s action could be influenced by the presence of different functional groups and the conditions under which the compound is synthesized and administered.

Biochemical Analysis

Biochemical Properties

Quinoline-2-carbonitrile has been found to interact with certain enzymes and proteins. For instance, it has been used as a base for the synthesis of hydroxamic acids, which are known to inhibit tubulin polymerization and histone deacetylases . These interactions suggest that this compound may have a role in regulating cell division and gene expression.

Cellular Effects

The effects of this compound on cells are largely dependent on its interactions with various biomolecules. By inhibiting tubulin polymerization, it can potentially disrupt cell division . Additionally, by inhibiting histone deacetylases, this compound can influence gene expression, potentially affecting various cellular processes .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with specific enzymes. As a base for hydroxamic acids, it can inhibit tubulin polymerization, disrupting the formation of the mitotic spindle necessary for cell division . It can also inhibit histone deacetylases, enzymes that remove acetyl groups from histones, thereby influencing gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: Quinoline-2-carbonitrile can be synthesized through several methods. One common approach involves the reaction of benzaldehyde, methyl cyanoacetate, and an aromatic amine in the presence of nanostructured titanium dioxide photocatalysts under solvent-free conditions and microwave irradiation . This method is efficient and environmentally friendly.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of Friedländer condensation, which is a classical method for constructing quinoline derivatives. This method typically employs aniline derivatives and carbonyl compounds under acidic or basic conditions . The reaction conditions can be optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: Quinoline-2-carbonitrile undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoline-2-carboxylic acid.

Reduction: Reduction reactions can convert it into quinoline-2-methanamine.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products:

Oxidation: Quinoline-2-carboxylic acid.

Reduction: Quinoline-2-methanamine.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Quinoline-2-carbonitrile has a wide range of applications in scientific research:

Comparison with Similar Compounds

Quinoline: The parent compound, known for its broad range of biological activities.

Quinoline-2-carboxylic acid: An oxidation product of quinoline-2-carbonitrile with similar applications.

Quinoline-2-methanamine: A reduction product with potential biological activity.

Uniqueness: this compound is unique due to its carbonitrile group, which allows for further functionalization and derivatization. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Biological Activity

Quinoline-2-carbonitrile is a significant compound in medicinal chemistry, particularly noted for its diverse biological activities. This article provides a detailed overview of its biological properties, including anticancer, antimicrobial, and neuroprotective effects, supported by data tables and case studies.

Overview of this compound

This compound is a derivative of quinoline, characterized by the presence of a cyano group at the 2-position. Its structure allows for various modifications that enhance its biological activity. The compound has been the subject of numerous studies aimed at understanding its mechanisms of action and therapeutic potential.

Anticancer Activity

Quinoline derivatives, including this compound, have shown promising anticancer properties. Recent studies have highlighted their effectiveness against various cancer cell lines.

Case Study: Antiproliferative Effects

A study conducted by Ibrahim et al. evaluated this compound-based hydroxamic acids as dual inhibitors of tubulin polymerization and histone deacetylases. The lead compound demonstrated an IC50 value of 0.5 nM , indicating potent antiproliferative activity against multidrug-resistant leukemia cells (K562) .

| Compound | IC50 (nM) | Target |

|---|---|---|

| This compound derivative | 0.5 | K562 leukemia cells |

| Hydroxamic acid derivative | 12a (100-fold more active than 9a) | Tubulin polymerization |

Antimicrobial Activity

This compound exhibits significant antimicrobial properties, particularly against multidrug-resistant bacteria.

Research Findings

A review highlighted that quinoline derivatives can effectively inhibit both Gram-positive and Gram-negative bacteria. For instance, compounds derived from this compound showed minimum inhibitory concentration (MIC) values ranging from 4 to 16 µg/mL , outperforming standard antibiotics like ciprofloxacin .

| Bacterial Strain | MIC (µg/mL) | Comparison |

|---|---|---|

| Staphylococcus aureus | 4 | Lower than ciprofloxacin (0.125–0.5) |

| Escherichia coli | 8 | Effective against drug-resistant strains |

Neuroprotective Activity

This compound also demonstrates neuroprotective effects, particularly in models of excitotoxicity.

Case Study: NMDA Receptor Modulation

Research indicated that quinoline derivatives can antagonize excitatory amino acids at the NMDA receptor complex, providing neuroprotection in animal models . The compound was effective in inhibiting NMDA-induced convulsions in mice, showcasing its potential as a therapeutic agent for neurodegenerative diseases.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the cyano group and other substituents significantly influence its pharmacological properties.

Key Findings

- Hydroxamic Acid Derivatives : Enhancements in bioavailability were observed with protected versions of quinoline derivatives.

- Substituent Variations : The introduction of different functional groups at various positions on the quinoline ring altered the compound's efficacy against cancer and microbial targets .

Properties

IUPAC Name |

quinoline-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDXARTMCIRVMAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00162475 | |

| Record name | Quinoline-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00162475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1436-43-7 | |

| Record name | 2-Quinolinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1436-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoline-2-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001436437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00162475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinoline-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.423 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.